Ido-IN-8
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Overview
Description
Preparation Methods
The synthesis of IDO-IN-8 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques . Industrial production methods are not widely disclosed, but they likely involve scalable processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
IDO-IN-8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Various substitution reactions can introduce new functional groups, enhancing its properties. Common reagents used in these reactions include hypervalent iodine compounds, which are known for their mild and selective oxidative properties. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
IDO-IN-8 has a wide range of scientific research applications:
Mechanism of Action
IDO-IN-8 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase, an enzyme involved in the catabolism of tryptophan . This inhibition leads to a decrease in the production of kynurenine, a metabolite that suppresses immune responses . By blocking this pathway, this compound enhances the immune system’s ability to target and destroy cancer cells .
Comparison with Similar Compounds
IDO-IN-8 is unique among indoleamine 2,3-dioxygenase inhibitors due to its specific structure and potency. Similar compounds include:
Indoximod: Another indoleamine 2,3-dioxygenase inhibitor with a different mechanism of action.
Epacadostat: A potent and selective indoleamine 2,3-dioxygenase inhibitor used in combination with other immunotherapies.
Navoximod: An inhibitor of both indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, offering a broader range of activity. This compound stands out due to its specific inhibition profile and potential for use in combination therapies.
Properties
IUPAC Name |
4-[(1S)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-LHLWNEDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.